

Spectroscopic data (NMR, IR, Mass Spec) of ethylene glycol monoricinoleate

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Compound of Interest

Compound Name: 1,2-Ethanediol monoricinoleate

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Spectroscopic and Experimental Profile of Ethylene Glycol Monoricinoleate

This technical guide provides a comprehensive overview of the spectroscopic properties of ethylene glycol monoricinoleate, a versatile oleochemical derived from the esterification of ricinoleic acid with ethylene glycol. Due to the limited availability of directly published spectra for this specific compound, this document presents predicted spectroscopic data based on the well-established spectral characteristics of its constituent molecules: ricinoleic acid and ethylene glycol. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the molecular structure and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethylene glycol monoricinoleate. These predictions are derived from the known spectroscopic data of ricinoleic acid and ethylene glycol, as well as analogous ethylene glycol monoesters.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~5.4	m	2H	-CH=CH- (Olefinic protons)
~4.2	t	2H	-C(=O)O-CH ₂ -CH ₂ OH (Ester methylene)
~3.7	t	2H	-C(=O)OCH ₂ -CH ₂ -OH (Alcohol methylene)
~3.6	m	1H	-CH(OH)- (Carbinol proton on ricinoleate)
~2.3	t	2H	-CH ₂ -C(=O)O- (Methylene alpha to carbonyl)
~2.2	m	2H	-CH ₂ -CH=CH- (Allylic methylene)
~2.0	m	2H	-CH=CH-CH ₂ - (Allylic methylene)
~1.6	m	2H	-CH ₂ -CH ₂ -C(=O)O- (Methylene beta to carbonyl)
~1.3	br s	~18H	-(CH ₂) _n - (Aliphatic chain methylenes)
~0.9	t	3H	-CH ₃ (Terminal methyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~174	-C(=O)O- (Ester carbonyl)
~133, ~125	-CH=CH- (Olefinic carbons)
~71	-CH(OH)- (Carbinol carbon on ricinoleate)
~67	-C(=O)O-CH ₂ -CH ₂ OH (Ester methylene)
~61	-C(=O)OCH ₂ -CH ₂ -OH (Alcohol methylene)
~36	-CH ₂ -CH(OH)-
~34	-CH ₂ -C(=O)O-
~32-22	-(CH ₂) _n - (Aliphatic chain methylenes)
~14	-CH ₃ (Terminal methyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (Alcohol and hydroxyl groups)
~3010	Medium	=C-H stretch (Olefinic)
~2925, ~2855	Strong	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Ester carbonyl)
~1460	Medium	C-H bend (Methylene)
~1170	Strong	C-O stretch (Ester)
~1060	Strong	C-O stretch (Alcohol)
~725	Weak	-(CH ₂) _n - rock (Methylene chain)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
[M+H] ⁺	Molecular ion peak (protonated)
[M+Na] ⁺	Molecular ion peak (sodiated)
[M-H ₂ O] ⁺	Loss of water from the hydroxyl group
[M-C ₂ H ₄ O] ⁺	Loss of ethylene oxide fragment
Various fragments	Cleavage at the ester linkage and along the aliphatic chain

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and subsequent spectroscopic characterization of ethylene glycol monoricinoleate.

Synthesis of Ethylene Glycol Monoricinoleate via Direct Esterification

This procedure is adapted from established methods for the synthesis of fatty acid monoesters.

Materials:

- Ricinoleic acid (technical grade, ~90%)
- Ethylene glycol (ACS grade)
- p-Toluenesulfonic acid monohydrate (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Rotary evaporator

- Dean-Stark apparatus
- Heating mantle with magnetic stirring
- Separatory funnel

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add ricinoleic acid and an excess of ethylene glycol (e.g., a 1:5 molar ratio of ricinoleic acid to ethylene glycol).
- Add toluene as an azeotropic solvent (approximately 20% of the total volume).
- Add p-toluenesulfonic acid monohydrate (1-2% by weight of the ricinoleic acid) as the catalyst.
- Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
- After completion, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethylene glycol monoricinoleate.
- Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

^1H and ^{13}C NMR Spectroscopy:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Acquire standard ^1H and ^{13}C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy:

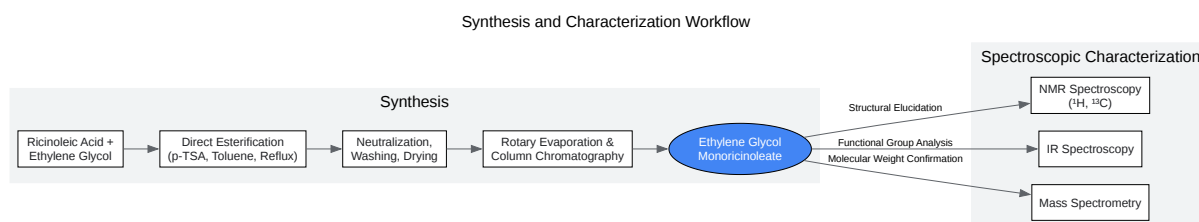
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Place a drop of the neat liquid product between two NaCl or KBr plates.
- Data Acquisition: Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated or sodiated molecular ions.

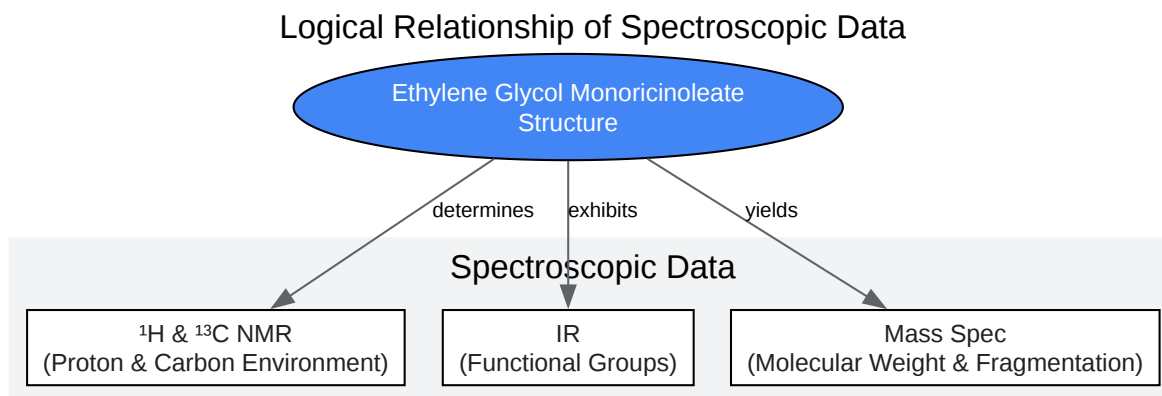
Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships described in this guide.



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Caption: Workflow for the synthesis and spectroscopic characterization of ethylene glycol monoricinoleate.



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